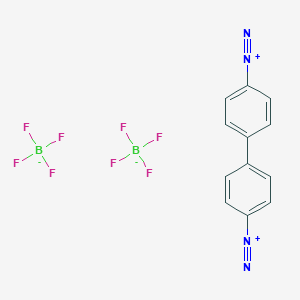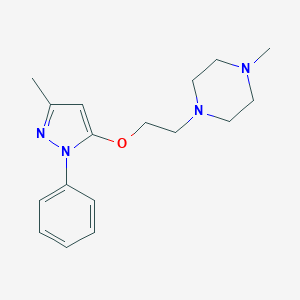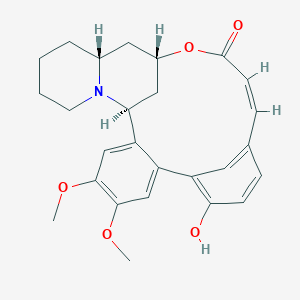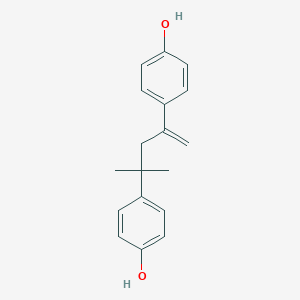
双(戊二酮-O,O')钡
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Bis(pentane-2,4-dionato-O,O’)barium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a catalyst in organic reactions.
Material Science: The compound is employed in the preparation of barium-containing materials, such as ceramics and thin films.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-purity barium oxide and other industrial chemicals.
作用机制
Mode of Action
For example, in a similar compound, the metal ion is four-coordinated by O atoms from two chelating pentane-2,4-dionate (acetylacetonate, acac) anionic ligands in a slightly distorted square-planar manner .
Biochemical Pathways
The compound’s ability to form complexes suggests that it could potentially interact with various biochemical pathways .
Pharmacokinetics
Like other barium compounds, it is expected to have low solubility and bioavailability .
Action Environment
The action, efficacy, and stability of Barium acetylacetonate can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
Bis(pentane-2,4-dionato-O,O’)barium can be synthesized through the reaction of barium hydroxide with acetylacetone in an aqueous medium. The reaction typically involves the following steps:
- Dissolving barium hydroxide in water.
- Adding acetylacetone to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product .
Industrial Production Methods
Industrial production methods for bis(pentane-2,4-dionato-O,O’)barium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Bis(pentane-2,4-dionato-O,O’)barium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: It can be reduced to form barium metal and other reduced species.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often involve the use of other diketones or similar chelating agents.
Major Products Formed
Oxidation: Barium oxide and carbon dioxide.
Reduction: Barium metal and acetylacetone.
Substitution: New barium complexes with different ligands.
相似化合物的比较
Similar Compounds
Bis(pentane-2,4-dionato-O,O’)bis(propan-2-olato)titanium: A titanium analog with similar chelating ligands.
Beryllium bis(2,4-pentanedionato-O,O’): A beryllium compound with similar coordination chemistry
Uniqueness
Bis(pentane-2,4-dionato-O,O’)barium is unique due to its specific coordination environment and the properties imparted by the barium ion. Its applications in material science and catalysis are distinct from those of its analogs, making it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
12084-29-6 |
|---|---|
分子式 |
C10H14BaO4 |
分子量 |
335.54 g/mol |
IUPAC 名称 |
barium(2+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Ba/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
InChI 键 |
DJHZYHWLGNJISM-UHFFFAOYSA-L |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] |
手性 SMILES |
C/C(=C/C(=O)C)/[O-].[Ba+2] |
规范 SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] |
Key on ui other cas no. |
12084-29-6 |
Pictograms |
Irritant |
产品来源 |
United States |
Q1: How does Barium acetylacetonate interact with PEDOT:PSS and what are the downstream effects?
A1: Barium acetylacetonate (Ba(acac)2) interacts with Poly(3,4-ethylenedioxythiophene)polystyrene sulfonate (PEDOT:PSS) through its barium cations. Molecular dynamics simulations suggest these cations interact with both the aromatic rings of the PEDOT [] and the negatively charged sulfonate groups in PSS []. At high concentrations, this interaction leads to PEDOT dedoping and precipitation, leaving behind a solution primarily composed of barium polystyrene sulfonate (Ba–PSS) []. This interaction is significant because it allows for work function modification of PEDOT:PSS, making it more suitable for electron injection and extraction in organic electronic devices [].
Q2: What are the structural characteristics of Barium acetylacetonate and how is it characterized?
A2: Barium acetylacetonate, also known as Bis(pentane-2,4-dionato-O,O')barium, has the molecular formula Ba(C5H7O2)2. While the provided abstracts don't specify its molecular weight or spectroscopic data, these can be readily determined through various analytical techniques. For instance, its structure can be characterized using X-ray diffraction, and its purity assessed with techniques like elemental analysis.
Q3: Can you elaborate on the applications of Barium acetylacetonate in material science, particularly its role in synthesizing barium titanate (BaTiO3)?
A3: Barium acetylacetonate serves as a crucial precursor in the sol-gel synthesis of barium titanate (BaTiO3) []. This method offers advantages over traditional solid-state reactions, allowing for lower synthesis temperatures and better control over particle size and morphology. The research highlights that using Barium acetylacetonate in sol-gel synthesis leads to high-purity (>99.98%) BaTiO3 powder with desirable properties for various applications [].
Q4: Besides its use in electronic materials and ceramics, are there any other notable applications of Barium acetylacetonate?
A4: Barium acetylacetonate, alongside other volatile coordination compounds, plays a significant role in the Chemical Vapor Deposition (CVD) of high-temperature superconducting (HTSC) thin films []. Specifically, it is used as a precursor for the growth of YBa2Cu3O7-x films with preferred c-axis orientation []. This highlights the versatility of Barium acetylacetonate in advanced materials synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















